molecular formula C8H8N2S B1197718 1H-Benzimidazol-2-ylmethanethiol CAS No. 4344-85-8

1H-Benzimidazol-2-ylmethanethiol

Cat. No. B1197718
CAS RN: 4344-85-8
M. Wt: 164.23 g/mol
InChI Key: XGIDEUICZZXBFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Benzimidazol-2-ylmethanethiol and its derivatives involves several chemical strategies, including the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by modifications to introduce the methanethiol group. For example, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester is synthesized through spectral methods and X-ray crystallography, demonstrating the versatility of benzimidazole compounds in chemical synthesis (Abdel Ghani & Mansour, 2011).

Molecular Structure Analysis

The molecular structure of 1H-Benzimidazol-2-ylmethanethiol derivatives has been explored through various analytical techniques such as DFT calculations, NMR, and X-ray crystallography. These studies reveal the geometric parameters, vibrational wavenumbers, and electronic transitions, providing insights into the molecular architecture and stability of these compounds. For instance, detailed structural properties of benzimidazole derivatives have been studied, showing good agreement between theoretical and experimental values of optimized structures (Abdel Ghani & Mansour, 2011).

Chemical Reactions and Properties

Benzimidazole compounds, including 1H-Benzimidazol-2-ylmethanethiol, participate in various chemical reactions, forming complexes with metals and acting as ligands. Their reactivity towards different metal ions in aqueous solutions has been studied, revealing complexation abilities and potential for use in coordination chemistry (Kufelnicki et al., 2013).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents present in the compound. Investigations into the crystal and molecular structures of bis(benzimidazole) and trithiocyanurate complexes provide valuable information about the intermolecular interactions and stability of these compounds (Kopel et al., 2015).

Scientific Research Applications

  • Antimicrobial and Antifungal Activity : The synthesis of bis(benzimidazoles) and their use in creating complexes with antimicrobial properties for treating infections caused by bacteria or yeasts has been studied. Compounds such as 1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine demonstrated significant growth inhibition in various bacterial and yeast strains (Kopel et al., 2015).

  • Drug Design : Benzimidazoles serve as versatile scaffolds in experimental drug design. Novel series of benzimidazoles have been synthesized with potential applications in medicinal chemistry (Nikpassand & Pirdelzendeh, 2016).

  • Antifungal Drugs : Benzimidazole derivatives have been synthesized and evaluated for their activity against fungal infections, showing potential as new antifungal drugs (Khabnadideh et al., 2012).

  • Corrosion Inhibition : Benzimidazole derivatives have been investigated for their corrosion inhibiting properties on steel in acidic environments, showing high efficacy in preventing corrosion (Chaouiki et al., 2020).

  • pH Sensors : Certain benzimidazole derivatives, such as 1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine, have shown high chemosensor activity with respect to hydrogen cations, making them suitable for use as pH sensors (Tolpygin et al., 2012).

  • Synthesis of Benzimidazole Derivatives : Efficient methods for synthesizing various benzimidazole derivatives, such as 2-substituted benzimidazoles, have been developed for potential use in pharmaceuticals and other applications (Alcalde et al., 1992).

  • DNA Topoisomerase I Inhibitors : Some benzimidazole derivatives have been found to inhibit mammalian DNA topoisomerase I, an enzyme involved in DNA replication, and thus could have applications in cancer therapy (Alpan, Gunes, & Topçu, 2007).

  • Cytotoxic Activity Against Cancer Cell Lines : Certain 4-(1H-benzimidazol-2-yl)benzene-1,3-diols have been synthesized and shown to possess cytotoxic activity against various human cancer cell lines, suggesting potential in cancer treatment (Karpińka, Matysiak, & Niewiadomy, 2011).

Safety And Hazards

The safety data sheet for 1H-Benzimidazol-2-ylmethanethiol indicates that it may cause serious eye damage . It is recommended to handle the compound with appropriate personal protective equipment .

Future Directions

The future research directions for 1H-Benzimidazol-2-ylmethanethiol could involve further exploration of its biological activities, as well as the development of new synthesis methods and applications .

properties

IUPAC Name

1H-benzimidazol-2-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIDEUICZZXBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195855
Record name Benzimidazol-2-ylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazol-2-ylmethanethiol

CAS RN

4344-85-8
Record name Benzimidazol-2-ylmethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004344858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzimidazolemethanethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzimidazol-2-ylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1,2-phenylenediamine (1.88 g, 17 mmol) in 50% v/v hydrochloric acid (20 ml) was added 2-mercaptoacetic acid (1.3 ml, 1.7 g, 19 mmol). The reaction mixture was heated, under nitrogen, at 60° C. then at 90° C. for 48 hours. Additional 2-mercaptoacetic acid (400 μl, 530 mg, 6 mmol) was added in this time. A sample was analyzed by HPLC. The reaction mixture was cooled and neutralized to pH 5 with 40% v/v NaOH. The resulting solid was washed with water (50 ml) and dried under vacuum to yield (1H-Benzo[d]imidazol-2-yl)-methanethiol 1.95 g, 93% yield, Rt=7.6 min, purity >95% together with disulfide (Rt=8.0 mins) 4%. 1H NMR (d6-DMSO, 400 MHz) 14.3 ppm (bs, 0.5H), 7.46 ppm (m, 2H), 7.13 (m, 2H), 4.17 ppm (s 0.1H). MS (Electrospray+) 164 m/z (M+), 131 m/z (M−SH).
[Compound]
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
400 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Seenaiah, PR Reddy, GM Reddy, A Padmaja… - European Journal of …, 2014 - Elsevier
A variety of pyrimidinyl benzoxazoles, benzothiazoles and benzimidazoles linked by thio, methylthio and amino moieties were prepared and studied their antimicrobial and cytotoxic …
Number of citations: 151 www.sciencedirect.com
J Bröker, AG Waterson, C Smethurst… - Journal of Medicinal …, 2022 - ncbi.nlm.nih.gov
… Protein batches of BIT-modified proteins (indicated by -BIT) were obtained by addition of 1H-benzimidazol-2-ylmethanethiol hydrochloride (BIT) to the unmodified protein at a …
Number of citations: 12 www.ncbi.nlm.nih.gov
J Bröker, AG Waterson, C Smethurst… - Journal of Medicinal …, 2022 - ACS Publications
… (13) Protein batches of BIT-modified proteins (indicated by -BIT) were obtained by addition of 1H-benzimidazol-2-ylmethanethiol hydrochloride (BIT) to the unmodified protein at a …
Number of citations: 7 pubs.acs.org
KM Dawood, NM Elwan… - ARKIVOC: Online Journal …, 2011 - researchgate.net
… Treatment of 1H-benzimidazol-2-ylmethanethiol 532 with tetracyanoethylene 380 gave 1cyanodihydrothiazino[4,3-a]benzimidazole-2-carboxamide 533 (Scheme 172).…
Number of citations: 30 www.researchgate.net
AA Aly - Journal of Heterocyclic Chemistry, 2015 - Wiley Online Library
… Aly 41 reported that treatment of 1H-benzimidazol-2-ylmethanethiol derivatives 21a, 21b, 21c with TCNE 2 produced 1-cyano-dihydrothiazino[4,3-a]benzimidazole-2-carboxamides 22a, …
Number of citations: 1 onlinelibrary.wiley.com

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